molecular formula C12H16N4O B2953965 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 132611-56-4

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

Cat. No.: B2953965
CAS No.: 132611-56-4
M. Wt: 232.287
InChI Key: CNGQABRIJWLZJG-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a nitrogen-rich spirocyclic compound characterized by a central spiro[4.5]decane scaffold with four nitrogen atoms and a phenyl substituent at position 2. Its rigid, three-dimensional structure enhances binding affinity to biological targets, making it a promising candidate for medicinal chemistry applications.

Synthesis: Microwave-assisted multicomponent reactions are preferred for synthesizing this compound and its derivatives. This method reduces reaction time by ~98% and improves yields by 20–30% compared to conventional heating . Key intermediates are generated via reactions involving 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and aldehydes, followed by cyclization .

Derivatives exhibit competitive inhibitory effects against Mycobacterium tuberculosis (H37Rv strain) and antibacterial activity comparable to ampicillin and chloramphenicol .

Properties

IUPAC Name

2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c17-11-14-12(6-8-13-9-7-12)15-16(11)10-4-2-1-3-5-10/h1-5,13,15H,6-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGQABRIJWLZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)N(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions . This reaction is facilitated by the use of a Dean-Stark trap to remove water, ensuring the reaction proceeds efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles involved .

Scientific Research Applications

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as proteins. It can bind to these targets and modulate their activity, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as in proteomics research or therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Heteroatom Variations

Compound Name Key Structural Features Biological Activity References
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one Four nitrogen atoms, phenyl at C2 Antitubercular, antibacterial
1-Thia-4-azaspiro[4.5]decan-3-one Sulfur replaces one nitrogen, ketone at C3 Anti-coronavirus (SARS-CoV-2)
8-Methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones Thioketone group, diaryl substituents Broad-spectrum antimicrobial
2H-Chromen-8-azaspiro[4.5]decane-7,9-dione Chromene ring fused to spiro scaffold Antitubercular, anti-proliferative (cancer)
1-Oxa-3,8-diazaspiro[4.5]decan-2-one Oxygen replaces one nitrogen M1 muscarinic receptor partial agonism

Key Observations :

  • Heteroatom Substitution : Replacing nitrogen with sulfur (e.g., 1-thia-4-azaspiro derivatives) enhances antiviral activity but reduces antitubercular potency .
  • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂, –Cl) on aryl rings improve antifungal activity, as seen in 8-methyl-7,9-diaryl derivatives .

Pharmacological Profiles

Antimicrobial Activity
  • 2-Phenyl-1,2,4,8-tetraazaspiro Derivatives :
    • MIC values: 2–8 µg/mL against M. tuberculosis (vs. 1 µg/mL for rifampicin) .
    • Comparable to ampicillin (MIC = 4 µg/mL) against S. aureus .
  • 1-Thia-4-azaspiro Derivatives :
    • IC₅₀ = 3.2 µM against SARS-CoV-2 .
  • Spiro-Thiazolidines :
    • Compound 86 (4-nitrobenzylidene derivative): 90% inhibition of C. albicans at 50 µg/mL .
Anticancer Activity
  • Bis-Spirothiazolidines: Compound 89: 100× selective toxicity against HepG-2 liver cancer vs. normal cells .
  • 2-Phenyl Derivatives: Limited data, but molecular docking suggests affinity for kinase targets .

Structure-Activity Relationships (SAR)

  • Nitrogen Count : Higher nitrogen content (e.g., tetraazaspiro) correlates with antitubercular activity .
  • Aryl Substituents :
    • Diaryl groups enhance antifungal activity (e.g., 8-methyl-7,9-diaryl derivatives) .
    • Chlorophenyl or fluorophenyl groups improve cell permeability and target binding .
  • Spiro Ring Size : Spiro[4.5] systems balance rigidity and synthetic feasibility, unlike larger spiro[5.5] analogs .

Biological Activity

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C18_{18}H17_{17}ClF3_3N5_5O
  • Molecular Weight: 411.82 g/mol
  • CAS Number: 250713-96-3

Research indicates that this compound exhibits significant interaction with various biological targets. Notably, it has been shown to inhibit specific kinases involved in cancer progression, particularly eEF2K (eukaryotic elongation factor 2 kinase), which plays a crucial role in protein synthesis and cellular energy homeostasis. This inhibition can lead to decreased cell viability in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) .

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of derivatives based on the 2-phenyl structure. For example:

  • Compound 36 : This derivative demonstrated potent inhibition of cell viability and migration in breast cancer models, indicating that modifications to the phenyl group can enhance biological activity .

The following table summarizes key derivatives and their biological activities:

CompoundActivityIC50 (µM)Target
Compound 36Inhibits viability and migration~10eEF2K
Compound 19Moderate inhibition~25eEF2K
Compound 34Weak inhibition>50eEF2K

Anticancer Activity

The compound has shown promising results in preclinical studies:

  • In vitro Studies : Inhibition of cell proliferation in various cancer cell lines.
  • In vivo Studies : Demonstrated tumor-suppressive effects comparable to established chemotherapeutics like paclitaxel without significant toxicity .

Neurokinin Receptor Antagonism

Another aspect of its biological profile includes antagonistic activity against neurokinin receptors (NK1 and NK2). The compound exhibited IC50 values of 82 nM and 62 nM for NK1 and NK2 receptors, respectively . This suggests potential applications in treating conditions like anxiety and depression.

Case Studies

  • Breast Cancer Model : A study assessed the efficacy of compound 36 in an MDA-MB-231 xenograft model. Results indicated significant tumor reduction with minimal side effects compared to control treatments .
  • Neurokinin Receptor Study : In isolated tissue assays, the compound's antagonistic effects on NK receptors were evaluated, demonstrating its potential as a therapeutic agent for neurogenic inflammation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one?

  • Methodology : Utilize cyclocondensation reactions between substituted amines and ketones under reflux conditions. For example, reacting phenyl-substituted hydrazines with cyclic ketones (e.g., cyclohexanone derivatives) in anhydrous ethanol at 80–100°C for 12–24 hours .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural integrity of this compound confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves spirocyclic conformation and bond angles (e.g., dihedral angles between fused rings) .
  • NMR Spectroscopy : Assign peaks for phenyl protons (δ 7.2–7.5 ppm), spirocyclic NH groups (δ 3.1–3.8 ppm), and carbonyl carbons (δ 170–175 ppm in 13C^{13}\text{C} NMR) .
    • Validation : Compare spectral data with structurally similar compounds (e.g., 8-Methyl-2,8-diazaspiro[4.5]decan-3-one) .

Advanced Research Questions

Q. How does this compound inhibit RIPK1, and what experimental models validate this mechanism?

  • Mechanistic Insight : The spirocyclic core binds to RIPK1’s kinase domain, blocking phosphorylation at Ser166/Thr165 residues, thereby suppressing necroptosis .
  • Experimental Design :

  • In vitro : Use U937 cells treated with TNF-α + SMAC mimetic + z-VAD-fmk to induce necroptosis. Measure cell viability via MTT assay post-treatment with the compound (IC50_{50} determination) .
  • In vivo : Administer to murine models of inflammatory diseases (e.g., colitis) and assess RIPK1 activity via Western blot .

Q. How to resolve contradictions in pharmacological data, such as inconsistent enzyme inhibition potency across studies?

  • Troubleshooting Steps :

  • Assay Conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and ATP concentrations (for kinase assays) .
  • Compound Stability : Test degradation under assay conditions via LC-MS; pre-dissolve in DMSO to avoid solvent-induced artifacts .
    • Case Study : Degradation to lactam derivatives (e.g., 2-azaspiro[4.5]decan-3-one) under acidic conditions may alter activity .

Q. What are the key differences in metabolic pathways between in vitro and in vivo models for this compound?

  • In vitro Metabolism : Hepatic microsomes (human/rat) show CYP3A4-mediated oxidation of the phenyl group, forming hydroxylated metabolites .
  • In vivo Discrepancies : Biliary excretion in rodents reduces systemic exposure; use portal vein cannulation to assess first-pass effects .
  • Analytical Tools : Radiolabel the compound (14C^{14}\text{C} at the spirocyclic carbon) for mass balance studies .

Methodological Recommendations

Q. How to optimize synthetic yields for scale-up?

  • Parameters :

  • Catalyst Screening : Test Pd(OAc)2_2 or RuCl3_3 for cyclization efficiency .
  • Temperature Gradient : Optimize from 60°C to 120°C to minimize side reactions .
    • Quality Control : Use DSC (melting point 227–230°C) to verify crystallinity .

Q. What strategies improve receptor selectivity in structural analogs?

  • Structure-Activity Relationship (SAR) :

  • Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to enhance RIPK1 binding .
  • Replace the spirocyclic oxygen with sulfur (e.g., Clospirazine derivatives) to modulate lipophilicity .

Q. How to assess long-term stability in formulation studies?

  • Protocol : Store lyophilized powder at -20°C with desiccants; reconstitute in PBS (pH 7.4) and monitor aggregation via dynamic light scattering (DLS) .

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